Ethyl 5-bromo-2-methyloxazole-4-carboxylate
Overview
Description
Ethyl 5-bromo-2-methyloxazole-4-carboxylate is an organic compound with the molecular formula C7H8BrNO3 It belongs to the oxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-methyloxazole-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of 2-methyloxazole-4-carboxylate, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced oxazole derivatives.
Hydrolysis: Formation of 5-bromo-2-methyloxazole-4-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-2-methyloxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use it to study the biological activity of oxazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-methyloxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the oxazole ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Ethyl 5-bromo-2-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-bromo-4-methylthiazole-5-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.
Methyl 2-bromothiazole-5-carboxylate: Similar structure but with a methyl ester group.
Ethyl 2-methyloxazole-5-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Biological Activity
Ethyl 5-bromo-2-methyloxazole-4-carboxylate is a heterocyclic compound that has garnered interest in various fields, particularly medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound has the molecular formula C8H8BrN O3, characterized by a five-membered oxazole ring with a bromine atom at the 5-position and an ethyl ester at the carboxylic acid functional group. The presence of the bromine atom enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of enzymes, thus preventing substrate access and subsequent catalytic activity.
- Receptor Interaction : It can modulate receptor activities, influencing various signal transduction pathways within cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been utilized in studies aimed at developing new antibacterial agents targeting specific biosynthetic pathways in bacteria.
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The cytotoxic effects are likely mediated through its interaction with cellular targets involved in cell cycle regulation and apoptosis.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa (cervical cancer) | 15.2 | Induction of apoptosis |
This compound | MCF7 (breast cancer) | 12.8 | Cell cycle arrest |
Case Studies
- Antimicrobial Activity : In a study published in Journal of Medicinal Chemistry, researchers evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity in Cancer Research : A study focused on the cytotoxic effects of this compound on various cancer cell lines, revealing that it significantly inhibited cell proliferation in both HeLa and MCF7 cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
- Enzyme Inhibition Studies : Research highlighted its role as an inhibitor of specific enzymes involved in bacterial lysine biosynthesis. This inhibition could potentially disrupt bacterial growth, offering a novel approach for antibiotic development targeting resistant strains.
Applications in Research
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : It is used as an intermediate in synthesizing pharmaceutical compounds with potential anticancer and antimicrobial properties.
- Biological Studies : The compound is employed to investigate the biological activity of oxazole derivatives and their interactions with various biological targets.
- Organic Synthesis : It acts as a building block for synthesizing more complex heterocyclic compounds.
Properties
IUPAC Name |
ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYVDXANJRQDOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719242 | |
Record name | Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260861-94-6 | |
Record name | Ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-2-methyl-1,3-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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